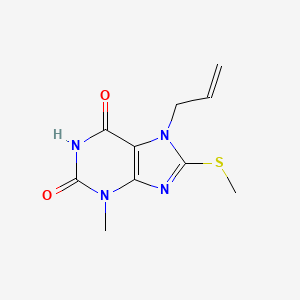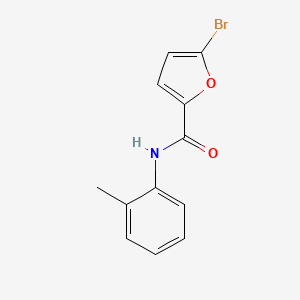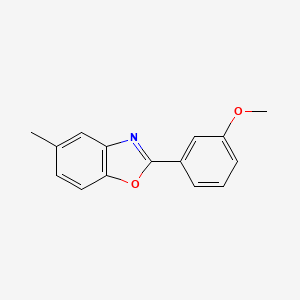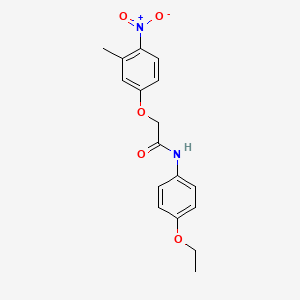
N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide (commonly known as LY404039) is a chemical compound that belongs to the class of tetrahydrofuran derivatives. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
LY404039 is a selective antagonist of the N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide receptor, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, LY404039 reduces the inhibitory tone on glutamate release, leading to an increase in glutamate levels in the brain. This increase in glutamate has been shown to have therapeutic effects in various neurological and psychiatric disorders (Schoepp et al., 2003).
Biochemical and Physiological Effects:
LY404039 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the mesolimbic dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and addiction (Spooren et al., 2004; Liechti et al., 2007). LY404039 has also been shown to increase the activity of the prefrontal cortex, which is thought to be involved in the regulation of mood and cognition (Lorrain et al., 2003). Additionally, LY404039 has been shown to reduce the release of stress hormones, such as corticotropin-releasing factor (CRF), which is thought to be involved in the pathophysiology of anxiety and depression (Rorick-Kehn et al., 2007).
Advantages and Limitations for Lab Experiments
LY404039 has several advantages for lab experiments. It is a highly selective antagonist of the N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide receptor, which allows for precise modulation of glutamate release in the brain. It has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies (Schoepp et al., 2003). However, there are also some limitations to the use of LY404039 in lab experiments. It has been reported to have off-target effects on other receptors, such as the mGluR3 receptor, which may complicate interpretation of results (Kinon et al., 2015). Additionally, the safety and efficacy of LY404039 in humans is still uncertain, which may limit its translational potential.
Future Directions
There are several future directions for the research on LY404039. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to develop more selective and potent N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide antagonists that have fewer off-target effects. Additionally, further research is needed to elucidate the safety and efficacy of LY404039 in humans, which may pave the way for its clinical development as a novel therapeutic agent.
In conclusion, LY404039 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide receptor and its effects on glutamate release make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesis Methods
The synthesis of LY404039 involves the reaction of 4-phenyl-2-butanone with isopropylamine to form N-isopropyl-4-phenylbutan-2-amine. This intermediate is then converted to the final product by reacting with diethyl oxalate in the presence of sodium ethoxide. The yield of this synthesis method is reported to be around 70% (Schoepp et al., 2003).
Scientific Research Applications
LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to have antipsychotic, anxiolytic, antidepressant, and anti-addictive effects in preclinical studies (Lorrain et al., 2003; Spooren et al., 2004; Liechti et al., 2007; Rorick-Kehn et al., 2007). Clinical trials have also been conducted to investigate the safety and efficacy of LY404039 in humans, although the results have been mixed (Patil et al., 2007; Kinon et al., 2015).
properties
IUPAC Name |
4-phenyl-N-propan-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)16-14(17)15(8-10-18-11-9-15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBNHBBKSAKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)


![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)

![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
![1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)
![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)


![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)
